(2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The compound "(2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a 2-bromophenyl group linked to an azetidine ring, which is further substituted with a 1,2,4-oxadiazole moiety bearing a pyrazine heterocycle. The azetidine ring introduces conformational rigidity, while the pyrazine-oxadiazole system may enhance solubility and electronic properties .
Properties
IUPAC Name |
(2-bromophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c17-12-4-2-1-3-11(12)16(23)22-8-10(9-22)15-20-14(21-24-15)13-7-18-5-6-19-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDJUAOBGMXFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, biological evaluations, and relevant case studies.
Structural Characteristics
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₃BrN₄O₂
The structural representation indicates the presence of a bromophenyl group, a pyrazine moiety, and an oxadiazole ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate brominated phenyl derivatives and heterocyclic components. Specific methodologies often include:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives.
- Coupling reactions to attach the azetidine moiety to the pyrazinyl oxadiazole core.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. In one study, it was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Preliminary assays indicate that similar compounds have shown promising results in inhibiting HDAC6 activity .
Case Studies
- In Vitro Evaluation : A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the pyrazine and azetidine components significantly influenced their biological activity. The synthesized compound exhibited moderate cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
- Animal Studies : In vivo studies using murine models have shown that administering the compound resulted in reduced tumor growth rates compared to controls, suggesting its potential as a therapeutic agent .
Data Tables
Here is a summary table of biological activities observed for related compounds:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 10 µg/mL |
| Compound B | Anticancer | MCF-7 | 15 µM |
| Compound C | HDAC Inhibition | HDAC6 | IC50 = 20 µM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of pyrazine and azetidine groups into the structure enhances its potential as a therapeutic agent against various cancer cell lines. For example, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the bromophenyl and pyrazinyl groups contributes to its effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that derivatives of this compound may serve as lead compounds for developing new antibiotics .
Material Science
Polymeric Applications
The unique chemical structure of (2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone allows it to be utilized in the synthesis of advanced polymeric materials. Its ability to undergo various chemical reactions makes it a suitable candidate for creating functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength .
Photonic Devices
Recent advancements in photonics have highlighted the potential of this compound in the development of light-emitting devices. The pyrazinyl and oxadiazole units can contribute to the photophysical properties necessary for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Agricultural Chemistry
Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Research has shown that similar oxadiazole derivatives possess insecticidal properties, which could be harnessed to create effective pest control agents with lower environmental impact .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties; potential lead compounds for drug development |
| Material Science | Synthesis of advanced polymers; applications in photonic devices |
| Agricultural Chemistry | Development of new pesticides with improved efficacy and reduced environmental impact |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms . This highlights the therapeutic potential of this compound in oncology.
- Material Development : Research conducted on polymer composites incorporating oxadiazole derivatives showed enhanced thermal stability and mechanical properties, making them suitable for high-performance applications . This indicates the versatility of the compound in material science.
- Pesticidal Efficacy : A recent investigation into the insecticidal properties of oxadiazole derivatives revealed promising results against common agricultural pests, suggesting a pathway for developing safer pesticides .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its azetidine-oxadiazole-pyrazine core. Below is a comparison with structurally related compounds from the literature:
Table 1: Structural Comparison of Bromophenyl-Containing Heterocycles
Key Observations:
Bromophenyl Position : The target compound uses a 2-bromophenyl group, whereas analogs like and feature 4-bromophenyl . The ortho-substitution may sterically hinder interactions compared to para-substituted analogs.
Heterocyclic Core : The azetidine-oxadiazole-pyrazine system is distinct from triazole-thiadiazole (), sulfanyl-triazole (), or pyrazolone () cores. These differences influence electronic properties and binding modes.
Functional Groups : The pyrazine ring in the target compound provides aromatic nitrogen atoms for hydrogen bonding, contrasting with the electron-withdrawing CF3 group in or the sulfanyl group in .
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:
- Triazole-Thiadiazole Derivatives () : These compounds often exhibit antimicrobial or anticancer activity due to their planar, heteroaromatic systems. The target compound’s oxadiazole-pyrazine core may similarly interact with nucleotide-binding domains.
- Pyrazolone Derivatives (): Known for anti-inflammatory properties, the pyrazolone’s ketone group is critical for activity. The target compound’s methanone group may serve a similar role but with altered selectivity due to the azetidine spacer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
